

# Comparative Guide: Mass Spectrometry Fragmentation of 2-Phenylpropyl Butyrate

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## Compound of Interest

Compound Name: 2-Phenylpropyl butyrate

CAS No.: 80866-83-7

Cat. No.: B1594372

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## Executive Summary & Chemical Identity

**2-Phenylpropyl butyrate** is a fatty acid ester used primarily in flavor and fragrance formulations for its sweet, apricot-like aroma.[1] In mass spectrometry (EI, 70 eV), its identification relies on a specific interplay between the stability of the aromatic moiety and the cleavage patterns of the ester linkage.

This guide distinguishes **2-Phenylpropyl butyrate** from its isomer 2-Phenylpropyl isobutyrate using mechanistic causality—specifically the presence of

-hydrogens in the butyrate chain versus the branched structure of the isobutyrate.[1]

| Feature          | 2-Phenylpropyl Butyrate             | 2-Phenylpropyl Isobutyrate            |
|------------------|-------------------------------------|---------------------------------------|
| CAS Number       | 80866-83-7                          | 65813-53-8                            |
| Molecular Weight | 206.28 Da                           | 206.28 Da                             |
| Base Peak ( )    | 118                                 | 118                                   |
| Diagnostic Ratio | 71 ><br>43 (Typical)                | 43<br>71 (Typical)                    |
| Key Mechanism    | Acid-side McLafferty (Trace<br>178) | Enhanced secondary alkyl<br>stability |

## Experimental Protocol (Self-Validating)

To ensure reproducible fragmentation data, the following GC-MS conditions are recommended. This protocol includes a System Suitability Test (SST) using a homologous series (alkanes or esters) to verify ion source performance.

Instrument Parameters:

- Ionization: Electron Impact (EI) at 70 eV.
- Source Temperature:  
(Prevents thermal degradation while ensuring vaporization).
- Transfer Line:  
.
- Scan Range:  
35–350.
- Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m

0.25mm ID.[1]

Step-by-Step Workflow:



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Figure 1: Standardized GC-MS workflow for phenethyl ester analysis.

## Fragmentation Analysis: The "Why" Behind the Spectrum

The mass spectrum of **2-Phenylpropyl butyrate** is dominated by the stability of the aromatic ring and the "Elimination of Acid" rearrangement.

### A. The Base Peak:

#### 118 (McLafferty Rearrangement - Alcohol Side)

Unlike simple alkyl esters where the base peak often relates to the acid group, phenethyl esters undergo a specific McLafferty rearrangement involving the alcohol chain.

- Mechanism: The carbonyl oxygen abstracts a -hydrogen from the alcohol side (the methine proton on the 2-phenylpropyl group).
- Cleavage: The C-O bond breaks, releasing neutral butyric acid ( ).
- Result: The charge remains on the alkene fragment, forming the 2-phenylpropene radical cation ( 118).

- **Stability:** This ion is highly stabilized by conjugation with the phenyl ring, making it the base peak (100% abundance) for both the butyrate and isobutyrate isomers.

## B. The Acylium Ions:

71 and

43

These peaks arise from

-cleavage adjacent to the carbonyl group.

- 71: The butyryl cation ( $\text{C}_3\text{H}_7\text{O}^+$ ).
- 43: Formed by the loss of CO (28 Da) from the acylium ion, resulting in the propyl cation ( $\text{C}_3\text{H}_7^+$ ).

## C. Benzylic Fragments:

105 and

91

- 105: Cleavage of the bond between the  $\text{C}_1$  and the  $\text{C}_2$  group generates the  $\text{C}_1$ -methylbenzyl cation ( $\text{C}_7\text{H}_7^+$ ). This secondary carbocation is more stable than a primary benzyl cation.
- 91: The classic tropylium ion ( $\text{C}_7\text{H}_7^+$ ), formed via rearrangement of the phenyl-containing fragments.

## Comparative Analysis: Butyrate vs. Isobutyrate

Distinguishing **2-Phenylpropyl butyrate** (n-butyrate) from 2-Phenylpropyl isobutyrate requires analyzing the relative abundances of the acyl chain fragments.<sup>[1]</sup>

### Differentiation Logic

- The

43 vs. 71 Ratio:

- Isobutyrate: The isobutyryl cation (

71) loses CO to form the isopropyl cation (

43). The isopropyl cation is a secondary carbocation and is relatively stable. Consequently, the

43 peak is often very intense, sometimes exceeding the

71 peak.

- n-Butyrate: The n-butyryl cation (

71) loses CO to form the n-propyl cation (

43).<sup>[1]</sup> The n-propyl cation is primary and less stable.<sup>[1]</sup> Therefore, the parent acylium ion (

71) retains higher relative abundance compared to the alkyl fragment (

43).

- Diagnostic Trace Peak (

178):

- n-Butyrate Only: The n-butyrate chain possesses

-hydrogens.<sup>[1]</sup> It can undergo a standard McLafferty rearrangement on the acid side (loss of ethylene, 28 Da). This produces a peak at

[1]

- Isobutyrate: Lacks

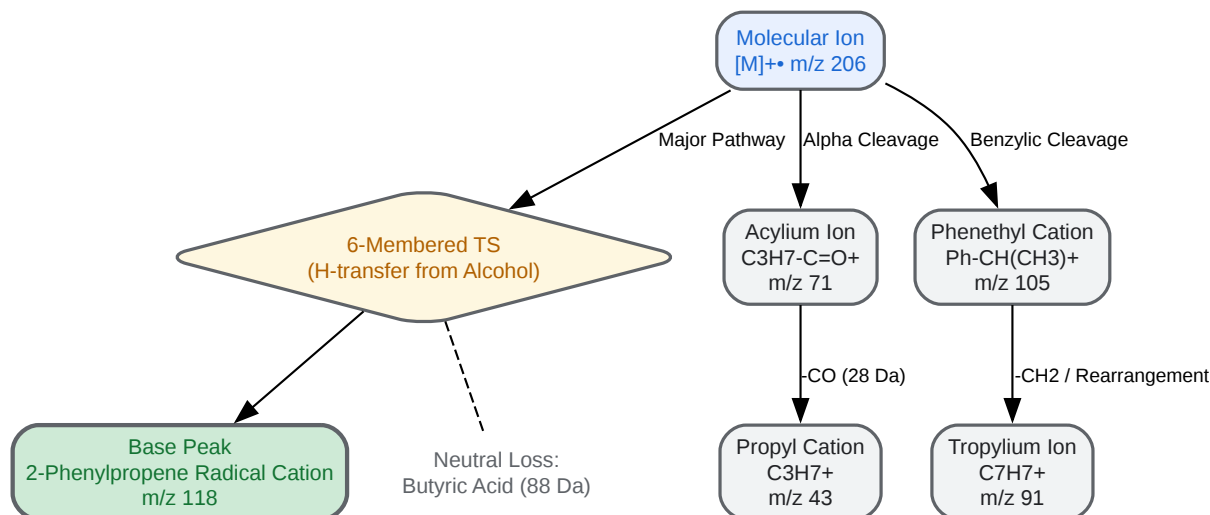
-hydrogens in the acid chain; this rearrangement is structurally impossible.[1]

Comparative Data Table:

| Ion ( ) | Identity               | Relative Abundance (n-Butyrate) | Relative Abundance (Isobutyrate) |
|---------|------------------------|---------------------------------|----------------------------------|
| 118     |                        | 100% (Base)                     | 100% (Base)                      |
| 105     |                        | 20–30%                          | 25–30%                           |
| 91      | Tropylium              | 10–15%                          | 10–15%                           |
| 71      | Acylium ( )            | High (~60-80%)                  | Moderate (~45%)                  |
| 43      | Propyl ( )             | Moderate (~40-60%)              | High (~50-60%)                   |
| 178     | McLafferty (Acid side) | Trace Present                   | Absent                           |

## Mechanistic Visualization

The following diagram illustrates the competing fragmentation pathways that define the spectrum.



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Figure 2: Competing fragmentation pathways for **2-Phenylpropyl butyrate**.<sup>[1]</sup> The formation of m/z 118 is the thermodynamically favored route.<sup>[1]</sup>

## References

- NIST Mass Spectrometry Data Center. (2025). **2-Phenylpropyl butyrate**: Mass Spectrum. NIST Chemistry WebBook, SRD 69.<sup>[2][3]</sup> [\[Link\]](#)
- PubChem. (2025).<sup>[4]</sup> Compound Summary: **2-Phenylpropyl butyrate** (CID 576263).<sup>[1][4][5]</sup> National Library of Medicine. [\[Link\]](#)
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- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for McLafferty rearrangement mechanisms).

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## Sources

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- [4. 2-Phenylpropyl butyrate | C13H18O2 | CID 576263 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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